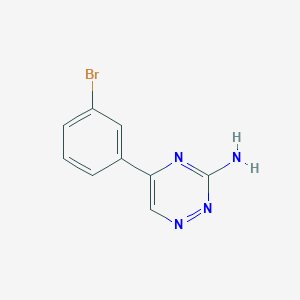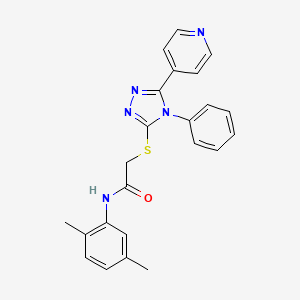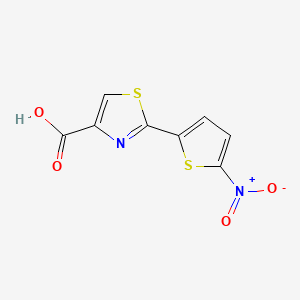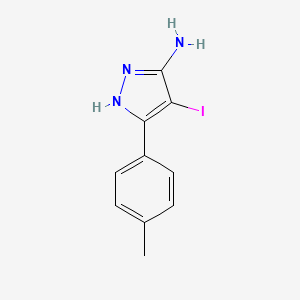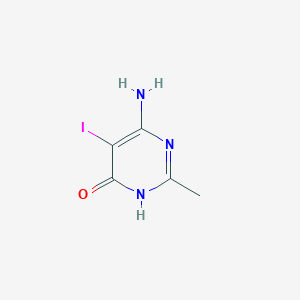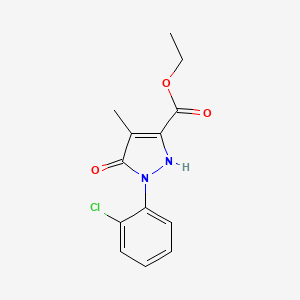
Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-クロロフェニル)-5-ヒドロキシ-4-メチル-1H-ピラゾール-3-カルボン酸エチルは、ピラゾール誘導体のクラスに属する化学化合物です。この化合物は、クロロフェニル基、ヒドロキシ基、メチル基、およびエチルエステル基で置換されたピラゾール環の存在を特徴としています。
準備方法
合成経路と反応条件
1-(2-クロロフェニル)-5-ヒドロキシ-4-メチル-1H-ピラゾール-3-カルボン酸エチルの合成は、通常、2-クロロベンズアルデヒドとエチルアセトアセテートをヒドラジン水和物の存在下で反応させることにより行われます。反応は、ヒドラゾン中間体の形成を経て進行し、環化してピラゾール環を形成します。 反応条件には、多くの場合、反応物をエタノールまたは他の適切な溶媒中で還流することが含まれます .
工業生産方法
この化合物の工業生産方法には、同様の合成経路をより大規模で行う方法が含まれる場合があります。連続フローリアクターの使用と反応条件の最適化により、生成物の収率と純度を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられ、目的の化合物を高純度で得ることができます。
化学反応解析
反応の種類
1-(2-クロロフェニル)-5-ヒドロキシ-4-メチル-1H-ピラゾール-3-カルボン酸エチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシ基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いてカルボニル基に酸化することができます。
還元: エステル部分のカルボニル基は、水素化リチウムアルミニウムなどの還元剤を用いてアルコールに還元することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下でアミンやチオールなどの求核剤。
生成される主要な生成物
酸化: カルボニル化合物の生成。
還元: アルコールの生成。
置換: 置換ピラゾール誘導体の生成。
科学研究への応用
1-(2-クロロフェニル)-5-ヒドロキシ-4-メチル-1H-ピラゾール-3-カルボン酸エチルは、次のようないくつかの科学研究への応用があります。
化学: より複雑な分子や複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗炎症作用などの潜在的な生物活性について調査されています。
医学: さまざまな疾患を標的とした新規医薬品の開発のための潜在的なリード化合物として探求されています。
化学反応の分析
Types of Reactions
Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
1-(2-クロロフェニル)-5-ヒドロキシ-4-メチル-1H-ピラゾール-3-カルボン酸エチルの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合することにより作用し、それらの活性を調節する可能性があります。 たとえば、炎症経路に関与する特定の酵素を阻害し、抗炎症作用をもたらす可能性があります .
類似化合物との比較
類似化合物
5-(2-クロロフェニル)-7-エチル-1H-チエノ[2,3-e][1,4]ジアゼピン-2(3H)-オン: 同様のクロロフェニル基を持つが、コア構造が異なる化合物です.
カルコン誘導体: 同様の芳香族置換パターンを持つが、コア構造が異なる化合物です.
独自性
1-(2-クロロフェニル)-5-ヒドロキシ-4-メチル-1H-ピラゾール-3-カルボン酸エチルは、官能基の特定の組み合わせとピラゾール環の存在により独自です。このユニークな構造は、その独特の化学反応性と潜在的な生物活性に貢献しています。
特性
CAS番号 |
274253-24-6 |
|---|---|
分子式 |
C13H13ClN2O3 |
分子量 |
280.70 g/mol |
IUPAC名 |
ethyl 2-(2-chlorophenyl)-4-methyl-3-oxo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H13ClN2O3/c1-3-19-13(18)11-8(2)12(17)16(15-11)10-7-5-4-6-9(10)14/h4-7,15H,3H2,1-2H3 |
InChIキー |
XVEKMMNGTPKYKD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=O)N(N1)C2=CC=CC=C2Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11771483.png)
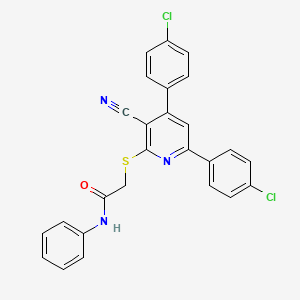

![7-Methoxybenzo[d]isoxazole](/img/structure/B11771500.png)
